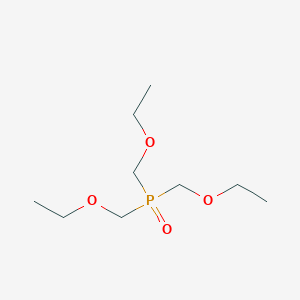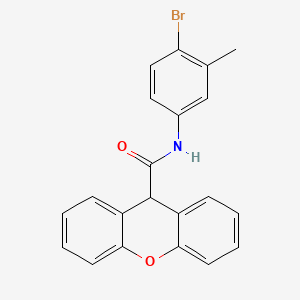
tris(ethoxymethyl)phosphine oxide
Übersicht
Beschreibung
Tris(ethoxymethyl)phosphine oxide is a useful research compound. Its molecular formula is C9H21O4P and its molecular weight is 224.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.11774614 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytogenetic and Other Effects in Insect Research
Tris(ethoxymethyl)phosphine oxide, under the chemosterilant category tepa, has been found to impact reproductive and somatic tissues in insects. Its effects span cytological, physiological, and genetic domains, with severity varying from mild to intense, often depending on the species and dose. This finding is essential for understanding pest control and environmental impacts on insect populations (Labrecque & Fye, 1978).
Applications in Material Science and Catalysis
In the realm of material science and catalysis, derivatives of this compound play significant roles. For instance, phosphonic acids, structurally analogous to this compound, are employed in a myriad of applications owing to their unique coordination or supramolecular properties. These include their usage in drug development, medical imaging, and the design of supramolecular or hybrid materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Advancements in Spectroscopy and Catalyst Analysis
The compound's derivatives, particularly trisubstituted phosphines and phosphine oxides, are pivotal in investigating the acidic properties of molecular sieve catalysts. Techniques such as 31Р MAS NMR spectroscopy utilizing these compounds are instrumental in identifying different site types, determining the strength of these sites, and assessing their localization and accessibility in zeolites, a crucial aspect in catalyst design and implementation (Zasukhin, Kostyukov, Kasyanov, Kolyagin, & Ivanova, 2021).
Influence on Drug Delivery and Tissue Engineering
Poloxamers, synthetic tri-block copolymers closely related to this compound, have seen significant use in biomedical applications. Their unique chemical characteristics, such as temperature-dependent self-assembly and biocompatibility, make them suitable for drug delivery and tissue engineering. These materials can mimic the behavior of various tissues, enhancing drug availability and improving treatment efficacy (Zarrintaj et al., 2020).
Role in Extraction Processes
The compound is also notable in reactive extraction processes, as observed in the study of meta-aminophenol extraction using trialkylphosphine oxide. Factors like pH value and the concentration of the extractant (such as trialkylphosphine oxide) significantly influence the distribution ratio, underlining the compound's importance in optimizing extraction processes (Chang, Zhang, & Li, 2007).
Impact on Metal Complexation and Catalysis
Compounds of this compound show potential in creating differential metal sites in homopolynuclear systems, which is crucial for catalysis and the development of new materials. Their ability to form bridges between metal centers opens up possibilities for creating novel structures with specific electronic and catalytic properties (Fogg & Carty, 1988).
Eigenschaften
IUPAC Name |
1-[bis(ethoxymethyl)phosphorylmethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-4-11-7-14(10,8-12-5-2)9-13-6-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJORHLSADGWEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCP(=O)(COCC)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chloro-4-fluorophenyl)amino]-N-(2-ethoxy-4-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B5960393.png)

![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5960400.png)
![ethyl 4-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5960414.png)
![N-[4-(benzyloxy)phenyl]-4-bromobenzamide](/img/structure/B5960416.png)
![N-(3,5-dimethylphenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5960429.png)
![N-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5960434.png)
![N'-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B5960439.png)
![2-[1-isobutyl-4-(4-isopropylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5960441.png)
![1-methyl-4-[2-(2,3,5-trimethylphenoxy)propanoyl]piperazine](/img/structure/B5960453.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B5960482.png)
![7-METHYL-2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B5960490.png)

